molecular formula C11H16N2O2 B13047276 Ethyl 2-(dimethylamino)-2-(pyridin-2-yl)acetate

Ethyl 2-(dimethylamino)-2-(pyridin-2-yl)acetate

Cat. No.: B13047276
M. Wt: 208.26 g/mol
InChI Key: FKGHNBCSKPTOLO-UHFFFAOYSA-N
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Description

Ethyl 2-(Dimethylamino)-2-(pyridin-2-yl)acetate ( 1007879-46-0) is a chemical compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol . This ester, characterized by its simultaneous incorporation of a dimethylamino group and a pyridin-2-yl (2-pyridyl) ring, is primarily used as a versatile building block in organic synthesis and medicinal chemistry research. Its structure suggests significant potential as a precursor for the development of novel pharmaceutical compounds, particularly in constructing complex molecules with specific stereochemical and electronic properties. Researchers value this compound for its application in synthesizing sophisticated molecular architectures. The presence of the nitrogen-rich pyridine ring makes it a valuable intermediate for generating compounds with potential biological activity. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Proper storage conditions and handling procedures should be followed as per the Safety Data Sheet.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

ethyl 2-(dimethylamino)-2-pyridin-2-ylacetate

InChI

InChI=1S/C11H16N2O2/c1-4-15-11(14)10(13(2)3)9-7-5-6-8-12-9/h5-8,10H,4H2,1-3H3

InChI Key

FKGHNBCSKPTOLO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=CC=N1)N(C)C

Origin of Product

United States

Preparation Methods

Multicomponent Reaction Using Pyridin-2-amine and Pyridine-2-carbaldehyde (Method E)

A robust method involves reacting substituted pyridin-2-amine with pyridine-2-carbaldehyde in methanol, catalyzed by p-toluenesulfonic acid (TosOH), followed by addition of an isocyanide reagent. The reaction is typically carried out at 70 °C for 12 hours. After reaction completion, the mixture is diluted with water and extracted with ethyl acetate. The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product which is purified by preparative HPLC.

Key reaction conditions:

Parameter Condition
Solvent Methanol
Catalyst p-Toluenesulfonic acid (0.2 eq)
Temperature 70 °C
Reaction Time 12 hours
Work-up Extraction with ethyl acetate, drying, filtration, concentration

This method enables the formation of the ethyl 2-(dimethylamino)-2-(pyridin-2-yl)acetate framework via condensation and cyclization steps, often producing high purity products suitable for further applications.

Reductive Amination Using Borane Complex (Method E Variant)

Another approach uses borane-dimethyl sulfide complex (BH3-Me2S) as a reducing agent to convert intermediates such as 2-(2-pyridyl)ethanone derivatives into the target compound. The reaction proceeds at elevated temperatures (110 °C for 4 hours, then 70 °C for 12 hours), followed by a basic hydrolysis step with sodium hydroxide at 100 °C for 1 hour. The product is then extracted with dichloromethane, adjusted to pH 8, dried, and concentrated.

Key reaction conditions:

Parameter Condition
Reducing agent BH3-Me2S (10 M)
Temperature 110 °C (4 h), then 70 °C (12 h)
Hydrolysis NaOH (10 eq), 100 °C (1 h)
Solvent Dichloromethane
pH adjustment pH 8 with 6 M HCl

This method is effective for converting keto intermediates to the dimethylamino-substituted acetate, facilitating the formation of the ethyl ester functionality.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed coupling reactions have been employed in related pyridine-containing compounds to install or modify substituents on the pyridine ring. Typical catalysts include Pd2(dba)3 with ligands such as XantPhos, and bases like tert-butoxide (t-BuONa), under nitrogen atmosphere at 110 °C for 12 hours. Although this method is more commonly used for arylation or cross-coupling, it can be adapted for the synthesis of complex derivatives of this compound.

Typical catalytic system:

Component Amount / Condition
Catalyst Pd2(dba)3 (0.1 eq)
Ligand XantPhos
Base t-BuONa (2 eq)
Solvent Toluene
Temperature 110 °C
Atmosphere Nitrogen
Reaction time 12 hours

This approach is useful for late-stage functionalization or diversification of the pyridine moiety in the compound.

Summary Table of Preparation Methods

Method ID Starting Materials Key Reagents / Catalysts Conditions Yield / Notes
Method E Substituted pyridin-2-amine, pyridine-2-carbaldehyde TosOH, 2-isocyano-2,4,4-trimethylpentane MeOH, 70 °C, 12 h Purification by prep-HPLC; high purity
Method E Variant 2-(2-pyridyl)ethanone derivatives BH3-Me2S, NaOH 110 °C (4 h), 70 °C (12 h), then 100 °C (1 h) Efficient reduction and ester formation
Pd-catalyzed coupling Pyridine derivatives Pd2(dba)3, XantPhos, t-BuONa Toluene, 110 °C, 12 h, N2 Useful for functionalization

Research Findings and Analytical Data

  • Spectroscopic Characterization: The product is typically confirmed by ^1H NMR and ^13C NMR spectroscopy, showing characteristic signals for the ethyl ester group, dimethylamino substituent, and the pyridine ring protons.

  • Purity and Yield: Preparative HPLC is commonly used to purify the crude product, ensuring high purity suitable for pharmaceutical research.

  • Reaction Monitoring: LCMS and HPLC are employed to monitor reaction progress and confirm completion.

  • Biological Relevance: The presence of the pyridine ring and dimethylamino group enhances the compound’s potential as a pharmacophore, making efficient synthetic routes critical for drug development studies.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyridine ring or the ester group, potentially converting the ester to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho or para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents or nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohols or reduced pyridine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(dimethylamino)-2-(pyridin-2-yl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active acid form, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The compound is compared to structurally related esters with variations in substituents on the pyridine ring, amino group modifications, or positional isomerism. Key analogs include:

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Molecular Formula Substituents Molecular Weight Key Properties/Applications Reference
Ethyl 2-amino-2-(pyridin-2-yl)acetate 55243-15-7 C₉H₁₂N₂O₂ -NH₂ at α-position 180.20 Precursor for coordination complexes
Ethyl 2-(dimethylamino)-2-(pyridin-3-yl)acetate 347186-72-5 C₁₁H₁₆N₂O₂ -N(CH₃)₂, pyridin-3-yl 208.26 Positional isomer; unknown bioactivity
Ethyl 2-(6-methylpyridin-2-yl)acetate 5552-83-0 C₁₀H₁₃NO₂ 6-methyl on pyridine 179.22 Higher lipophilicity (LogP ~1.2)
Ethyl 2-[5-(2-methyl-1,3-dioxolan-2-yl)pyridin-2-yl]acetate 1076198-08-7 C₁₃H₁₇NO₄ 5-(2-methyl-1,3-dioxolane) on pyridine 251.28 Enhanced solubility in chloroform
2-(Pyridin-2-yl)ethyl acetate - C₉H₁₁NO₂ Ethyl ester, no amino group 165.19 Synthesized via acetic anhydride
Amino vs. Dimethylamino Substitution

Replacing the -NH₂ group in Ethyl 2-amino-2-(pyridin-2-yl)acetate with -N(CH₃)₂ increases steric bulk and electron-donating capacity. This substitution likely improves solubility in organic solvents (e.g., DMSO or chloroform) and alters coordination behavior with metal ions, as seen in copper(II) complexes with antioxidant activity .

Pyridine Ring Substitution
  • Positional Isomerism: Ethyl 2-(dimethylamino)-2-(pyridin-3-yl)acetate (pyridin-3-yl isomer) exhibits distinct electronic effects compared to the pyridin-2-yl variant. The 2-position favors stronger coordination to metals due to proximity of the nitrogen lone pair .
  • 6-Methylpyridin-2-yl: The methyl group at the 6-position in Ethyl 2-(6-methylpyridin-2-yl)acetate enhances lipophilicity (LogP ~1.2 vs.
Functional Group Modifications

Compounds like Ethyl 2-[5-(2-methyl-1,3-dioxolan-2-yl)pyridin-2-yl]acetate incorporate protective groups (dioxolane), which stabilize reactive intermediates during synthesis. This modification increases molecular weight (251.28 g/mol) and alters solubility profiles .

Research Findings

  • Coordination Chemistry: Ethyl 2-amino-2-(pyridin-2-yl)acetate forms stable copper(II) complexes with antioxidant properties, whereas the dimethylamino analog may exhibit stronger metal-binding due to increased electron donation .
  • Synthetic Utility: The dimethylamino group facilitates nucleophilic reactions, enabling diverse derivatization pathways compared to unsubstituted esters .
  • Biological Activity: Pyridin-2-yl derivatives are prioritized in drug discovery due to their mimicry of nicotinamide cofactors. Substitutions like -N(CH₃)₂ may enhance pharmacokinetic properties, as seen in ethyl 4-(dimethylamino)benzoate’s superior reactivity in polymer resins .

Biological Activity

Ethyl 2-(dimethylamino)-2-(pyridin-2-yl)acetate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyridine ring, which is known for enhancing the biological activity of compounds. The presence of the dimethylamino group contributes to its solubility and can influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various pyridine derivatives, including this compound. Research indicates that compounds with a pyridine nucleus exhibit notable antibacterial and antifungal activities.

Table 1: Antimicrobial Activity Against Various Pathogens

CompoundPathogenMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus56 μg/mL
Escherichia coli55 μg/mL
Candida albicansNot specified

The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with MIC values indicating potent antimicrobial activity at relatively low concentrations .

Antitumor Activity

In addition to its antimicrobial effects, this compound has shown potential as an anticancer agent. Studies have reported cytotoxic effects on various cancer cell lines, including breast cancer (MDA-MB-231) and glioblastoma (U-87).

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (μM)
MDA-MB-23139.2 ± 1.7
U-87Not specified

The IC50 value indicates the concentration required to inhibit cell viability by 50%, showcasing the compound's potential as a therapeutic agent in cancer treatment .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Protein Kinase Inhibition : Molecular modeling suggests that the compound may act as a kinase inhibitor, affecting pathways crucial for cancer cell proliferation.
  • Interaction with Membrane Proteins : The presence of the dimethylamino group may enhance membrane permeability, facilitating interactions with intracellular targets.
  • Reactive Oxygen Species (ROS) Generation : Some studies propose that the compound might induce oxidative stress in microbial cells, leading to cell death.

Case Studies

In a recent investigation, this compound was evaluated alongside other pyridine derivatives for their combined effects with established antibiotics against resistant bacterial strains. The results indicated that this compound could enhance the efficacy of existing treatments, suggesting a synergistic effect that warrants further exploration .

Q & A

Q. How to address conflicting reports on the antioxidant efficacy of thiosemicarbazone derivatives derived from this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent polarity). Standardized protocols (e.g., fixed DMSO concentration ≤1% in ABTS assays) and dose-response curve normalization (to Trolox equivalents) improve reproducibility. Meta-analyses of IC₅₀ values across studies (n ≥ 3) identify outliers due to metal-ligand stoichiometry variations .

Tables

Table 1 : Key Synthetic Routes and Yields

MethodConditionsYield (%)Reference
Pd-catalyzed α-arylationX-Phos, Pd(OAc)₂, DMF, 100°C85
Thiosemicarbazone formationEthyl isothiocyanatoacetate, Cu(II) salts88

Table 2 : Spectroscopic Data for Characterization

TechniqueKey SignalsApplication
1H NMRδ 2.2–2.5 (N(CH₃)₂), δ 4.2 (COOCH₂)Confirms dimethylamino and ester groups
FTIR1730 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N)Identifies functional groups
X-rayBond lengths: C-N (1.34 Å), C-O (1.22 Å)Validates molecular geometry

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